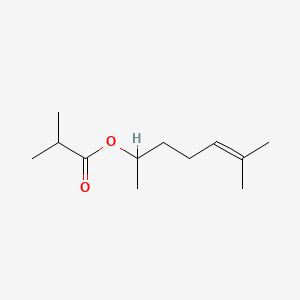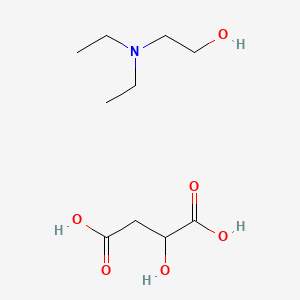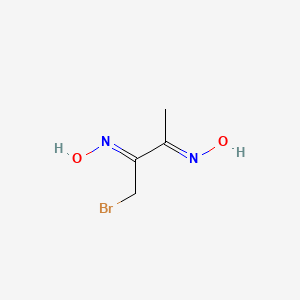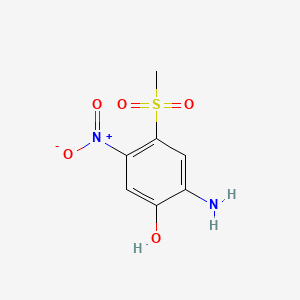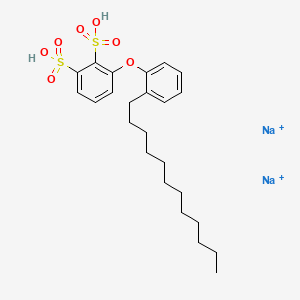
Disodium (dodecylphenoxy)benzenedisulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier. This compound is particularly valued in the formulation of cleaning agents, personal care products, and in the petroleum industry for its role in enhancing oil recovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) typically involves the sulfonation of dodecylphenol followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Dodecylphenol is reacted with sulfur trioxide or chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to prevent over-sulfonation.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a sulfonation reactor where dodecylphenol and sulfur trioxide are continuously fed and reacted.
Neutralization and Purification: The sulfonic acid is neutralized with sodium hydroxide, and the product is purified through filtration and drying to obtain the final sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic groups to sulfinic or thiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Produces sulfonic acid derivatives.
Reduction: Forms sulfinic or thiol derivatives.
Substitution: Results in nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the petroleum industry to improve oil recovery and in cleaning products for its effective surfactant properties.
Mecanismo De Acción
The primary mechanism by which benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.
Oil-Water Interfaces: Enhances the emulsification of oil in water, improving oil recovery in petroleum applications.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A common surfactant in personal care products, known for its foaming properties.
Sodium xylene sulfonate: Used as a hydrotrope to enhance the solubility of other compounds in aqueous solutions.
Uniqueness
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) is unique due to its dual sulfonic acid groups, which provide enhanced surfactant properties compared to single sulfonic acid group compounds. This makes it particularly effective in applications requiring strong emulsification and detergency.
Propiedades
Número CAS |
51196-72-6 |
|---|---|
Fórmula molecular |
C24H34Na2O7S2+2 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
disodium;3-(2-dodecylphenoxy)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-13-17-21(20)31-22-18-14-19-23(32(25,26)27)24(22)33(28,29)30;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1 |
Clave InChI |
XDVCWEGZPJGEDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
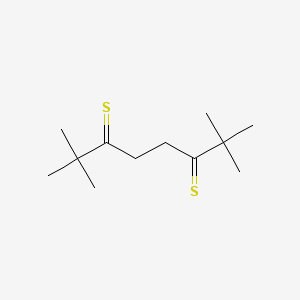
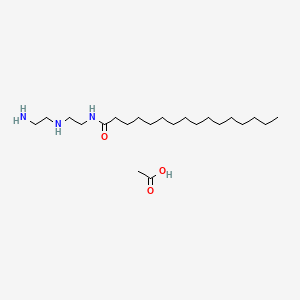
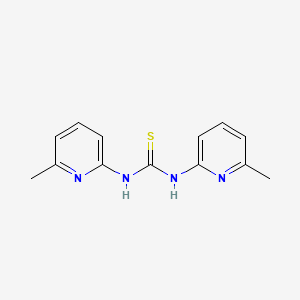
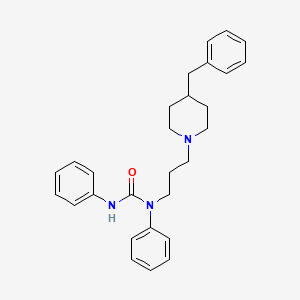

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
